molecular formula C24H24F2N4O4S B10976001 ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10976001
M. Wt: 502.5 g/mol
InChI Key: NEZUBNILVOBHAO-WOJGMQOQSA-N
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Description

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a pyrazolyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the difluoromethoxyphenyl derivative and the pyrazolyl derivative, followed by their condensation with a thiazolopyrimidine precursor under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar chemical properties and applications.

    Pyrazolyl derivatives: Compounds with pyrazolyl groups may exhibit similar biological activities.

    Difluoromethoxyphenyl derivatives:

The uniqueness of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-METHYL-3-OXO-2-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.

Properties

Molecular Formula

C24H24F2N4O4S

Molecular Weight

502.5 g/mol

IUPAC Name

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24F2N4O4S/c1-6-33-22(32)19-13(3)27-24-30(20(19)15-7-9-16(10-8-15)34-23(25)26)21(31)18(35-24)11-17-12(2)28-29(5)14(17)4/h7-11,20,23H,6H2,1-5H3/b18-11+

InChI Key

NEZUBNILVOBHAO-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C

Origin of Product

United States

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